molecular formula C9H11BrN2O B14092883 Urea, N-[(2-bromophenyl)methyl]-N'-methyl- CAS No. 879-74-3

Urea, N-[(2-bromophenyl)methyl]-N'-methyl-

Cat. No.: B14092883
CAS No.: 879-74-3
M. Wt: 243.10 g/mol
InChI Key: VCDGOBCNQULOOV-UHFFFAOYSA-N
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Description

Urea, N-[(2-bromophenyl)methyl]-N’-methyl- is a chemical compound with the molecular formula C9H11BrN2O. It is a derivative of urea, where the nitrogen atoms are substituted with a 2-bromophenylmethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-substituted ureas, including Urea, N-[(2-bromophenyl)methyl]-N’-methyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate, which then reacts with another amine to form the urea derivative . This method, however, is not environmentally friendly due to the use of phosgene.

An alternative, more environmentally friendly method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is mild, efficient, and suitable for gram-scale synthesis .

Industrial Production Methods

Industrial production of N-substituted ureas typically involves large-scale reactions using isocyanates or carbamoyl chlorides. The reaction conditions are optimized for high yield and purity, often involving the use of catalysts and controlled reaction environments to ensure safety and efficiency .

Chemical Reactions Analysis

Types of Reactions

Urea, N-[(2-bromophenyl)methyl]-N’-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted urea derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .

Mechanism of Action

The mechanism of action of Urea, N-[(2-bromophenyl)methyl]-N’-methyl- involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function . The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromobenzyl)-3-methylurea
  • N-(2-bromophenyl)-N’-(5-methyl-2-pyridinyl)urea

Uniqueness

Urea, N-[(2-bromophenyl)methyl]-N’-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

879-74-3

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-3-methylurea

InChI

InChI=1S/C9H11BrN2O/c1-11-9(13)12-6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3,(H2,11,12,13)

InChI Key

VCDGOBCNQULOOV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1=CC=CC=C1Br

Origin of Product

United States

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